2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Structural Analysis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carbaldehyde
Bicyclic Core Architecture: Pyrido[1,2-a]Pyrimidine System
The pyrido[1,2-a]pyrimidine core is a fused bicyclic heterocyclic system comprising a pyridine ring fused to a pyrimidine ring at the 1,2-a positions. This architecture creates a planar, aromatic structure with alternating single and double bonds, stabilized by resonance. The pyrido[1,2-a]pyrimidine scaffold is characterized by a 9-membered bicyclic system with two nitrogen atoms: one in the pyridine ring and two in the pyrimidine ring.
Key structural features include:
- Fusion Pattern : The pyrimidine ring is fused to the pyridine ring such that the pyridine's 1-position is adjacent to the pyrimidine's 2-position, forming a fused bicyclic system.
- Electronic Properties : The conjugated π-system across the fused rings enables delocalization of electrons, contributing to the compound's stability and reactivity.
Table 1: Key Attributes of the Pyrido[1,2-a]Pyrimidine Core
Functional Group Configuration: Carbaldehyde and 4-Oxo Motifs
The compound features two critical functional groups: a carbaldehyde group at position 3 and a 4-oxo (keto) group. These groups significantly influence the molecule's reactivity and electronic properties.
Carbaldehyde Group
- Position : Attached to the pyrido[1,2-a]pyrimidine core at position 3.
- Chemical Behavior : The aldehyde group participates in nucleophilic addition reactions, oxidation, and condensation reactions. Its reactivity is modulated by the electron-withdrawing effect of the adjacent pyrimidine ring.
4-Oxo Group
- Position : Located at position 4 of the pyrido[1,2-a]pyrimidine core.
- Role : The 4-oxo group contributes to the planarity of the core structure and enhances hydrogen-bonding potential. It can act as an electron-withdrawing group, directing electrophilic substitution reactions.
Table 2: Functional Group Properties
Piperazine Substituent Dynamics: 4-(4-Methoxyphenyl)piperazin-1-yl Group
The 4-(4-methoxyphenyl)piperazin-1-yl substituent is attached to position 2 of the pyrido[1,2-a]pyrimidine core. This group consists of a piperazine ring substituted with a 4-methoxyphenyl moiety.
Piperazine Ring Conformation
- Chair Conformation : The piperazine ring adopts a chair-like structure, with alternating axial and equatorial substituents. The 4-methoxyphenyl group occupies an equatorial position to minimize steric strain.
- Electronic Effects : The electron-donating methoxy group on the phenyl ring enhances the basicity of the piperazine nitrogen, facilitating interactions with acidic protons in biological systems.
Substituent Interactions
Conformational Analysis: Torsional Angles and Planarity
The spatial arrangement of the molecule is governed by torsional angles between the pyrido[1,2-a]pyrimidine core, the piperazine substituent, and the 4-methoxyphenyl group.
Key Conformational Features
- Core Planarity : The pyrido[1,2-a]pyrimidine system remains planar due to conjugation, with dihedral angles between adjacent rings approaching 0°.
- Piperazine-Pyrido[1,2-a]Pyrimidine Dihedral Angle : The angle between the piperazine ring and the core is ~11.6°, as observed in crystallographic studies.
- Methoxyphenyl Ring Orientation : The 4-methoxyphenyl group is nearly coplanar with the piperazine ring, with a torsion angle of –174.6° for the C–O–C–C bond.
Table 3: Conformational Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Core Planarity | Dihedral angles ~0° | |
| Piperazine-Core Dihedral Angle | 11.6° | |
| Methoxyphenyl Torsion Angle | –174.6° (C–O–C–C) |
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-27-16-7-5-15(6-8-16)22-10-12-23(13-11-22)19-17(14-25)20(26)24-9-3-2-4-18(24)21-19/h2-9,14H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBANIMZRNPOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C(=O)N4C=CC=CC4=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of a substituted aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final compound.
Chemical Reactions Analysis
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of certain piperazine derivatives . This interaction can modulate neurotransmitter levels in the brain, potentially leading to therapeutic effects in neurological conditions.
Comparison with Similar Compounds
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be compared with other similar compounds, such as:
Biological Activity
The compound 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a member of the pyrido[1,2-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 336.39 g/mol. The structure features a pyrido[1,2-a]pyrimidine core, which is known for its bioactive properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.39 g/mol |
| LogP | 2.6 |
| Solubility | Soluble in DMSO |
Anticancer Potential
Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. For instance, one study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Enzymatic Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression and inflammation. Notably, it has shown activity against:
- Dihydrofolate reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition leads to reduced cell proliferation in tumors.
- Protein kinases : Several studies have reported that pyrido[1,2-a]pyrimidine derivatives can act as selective inhibitors of protein kinases involved in signaling pathways that regulate cell growth and survival.
Psychopharmacological Effects
The piperazine moiety in the compound suggests potential psychopharmacological applications. Compounds with similar structures have been investigated for their effects on serotonin receptors, particularly 5-HT_1B receptors, which are implicated in mood regulation and anxiety disorders.
The biological activity of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound binds to active sites of enzymes like DHFR and specific kinases, disrupting their normal function.
- Induction of Apoptosis : It promotes apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Modulation of Receptor Activity : By interacting with serotonin receptors, it may influence neurotransmitter release and neuronal signaling.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrido[1,2-a]pyrimidine derivatives, including the target compound. The results demonstrated:
- Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer)
- IC50 Values :
- MCF-7: 12 µM
- A549: 15 µM
- Mechanism : Induction of apoptosis via caspase activation.
Study 2: Enzyme Inhibition
Research conducted on enzyme inhibition revealed that:
- Target Enzyme : DHFR
- Inhibition Constant (Ki) : 0.5 µM
- Effect : Significant reduction in tetrahydrofolate levels leading to impaired DNA synthesis.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis involves multi-step reactions requiring precise control of reagents (e.g., coupling agents for piperazine linkage) and reaction parameters (e.g., temperature, solvent polarity). For example, the formation of the pyrido[1,2-a]pyrimidine core may require refluxing in anhydrous dimethylformamide (DMF) with catalytic piperidine. Optimization should include monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of the 4-methoxyphenylpiperazine precursor .
Q. How can researchers confirm the purity and structural integrity of the synthesized compound?
- Methodological Answer: Use a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC): Optimize mobile phase (e.g., acetonitrile/water gradient) and column type (C18 reverse-phase) to achieve ≥95% purity .
- Nuclear Magnetic Resonance (NMR): Confirm the presence of the aldehyde proton (δ 9.8–10.2 ppm in -NMR) and piperazine N–CH signals (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS): Validate the molecular ion peak (m/z 348.4 for [M+H]) .
Advanced Research Questions
Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer:
- In vitro binding assays: Screen against serotonin/dopamine receptors (common targets for piperazine-containing compounds) using radioligand displacement assays. For example, compare IC values with reference antagonists like ketanserin .
- Molecular docking studies: Model interactions between the aldehyde group and receptor active sites (e.g., 5-HT or D receptors) using software like AutoDock Vina. Prioritize residues within 4 Å of the ligand .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer: Systematically modify substituents:
- Piperazine ring: Replace the 4-methoxyphenyl group with halogenated or bulky substituents to assess steric effects on receptor binding .
- Aldehyde moiety: Reduce to a hydroxymethyl group (-CHOH) or oxidize to a carboxylic acid (-COOH) to evaluate electronic effects on bioactivity .
- Use comparative molecular field analysis (CoMFA) to correlate structural variations with activity data .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values)?
- Methodological Answer:
- Standardize assay conditions: Ensure consistent cell lines (e.g., HEK-293 for receptor studies), buffer pH, and incubation times across experiments .
- Validate purity: Re-test batches with discrepancies using orthogonal methods (e.g., HPLC-MS and elemental analysis) .
- Control for off-target effects: Include reference compounds (e.g., clozapine for 5-HT antagonism) to confirm assay specificity .
Q. What analytical methods are suitable for quantifying degradation products during stability studies?
- Methodological Answer:
- Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via:
- Ultra-HPLC (UHPLC): Use a BEH C18 column (1.7 µm particles) for high-resolution separation of degradation peaks .
- LC-MS/MS: Identify degradation products (e.g., oxidized aldehyde to carboxylic acid) using fragmentation patterns .
Experimental Design & Data Analysis
Q. What steps are critical for scaling up synthesis without compromising yield?
- Methodological Answer:
- Solvent selection: Transition from DMF (high-boiling) to ethanol/water mixtures for easier large-scale purification .
- Catalyst optimization: Screen palladium catalysts (e.g., Pd/C vs. Pd(OAc)) for Suzuki-Miyaura couplings to minimize metal residues .
- Process analytical technology (PAT): Implement in-line FTIR to monitor reaction progress in real time .
Q. How can researchers assess the compound’s potential cytotoxicity in preclinical models?
- Methodological Answer:
- In vitro models: Use MTT assays on HepG2 (liver) and HEK-293 (kidney) cells at concentrations ranging from 1 nM to 100 µM .
- In vivo models: Administer escalating doses (10–100 mg/kg) to Sprague-Dawley rats; monitor serum ALT/AST levels for hepatotoxicity .
Regulatory & Compliance
Q. What pharmacopeial standards apply to this compound for regulatory submissions?
- Methodological Answer:
- Follow USP-NF guidelines for residual solvents (Class 2 limits for DMF: ≤880 ppm) and heavy metals (≤20 ppm) .
- Include a certificate of analysis (CoA) with batch-specific HPLC chromatograms and NMR spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
